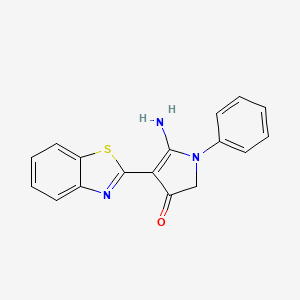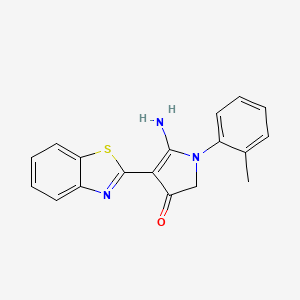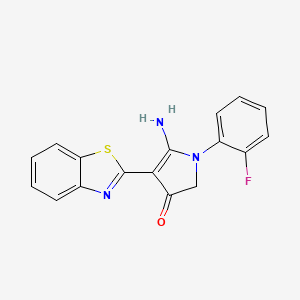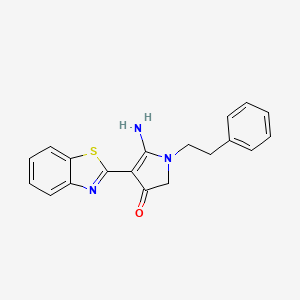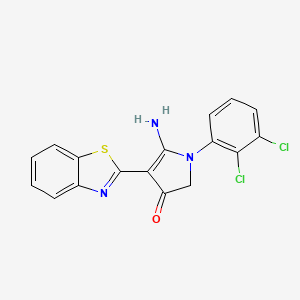
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with benzothiazole and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step might involve the use of benzothiazole derivatives and coupling reactions.
Substitution with Dichlorophenyl Group: This can be done using chlorinated aromatic compounds under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or pyrrolone groups.
Reduction: Reduction reactions could modify the benzothiazole or dichlorophenyl groups.
Substitution: The compound can participate in substitution reactions, particularly at the amino or aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly if it shows activity against specific biological targets.
Industry
Materials Science: Applications in the development of new materials with unique properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one
Uniqueness
The presence of the dichlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one might confer unique properties, such as increased stability or specific biological activity, compared to similar compounds.
特性
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-4-3-6-11(15(9)19)22-8-12(23)14(16(22)20)17-21-10-5-1-2-7-13(10)24-17/h1-7H,8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJOXBXWKBASI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate](/img/structure/B7744392.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7744399.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 1-benzofuran-2-carboxylate](/img/structure/B7744401.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[4-(4-methoxyphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7744416.png)

